![molecular formula C26H28N4O4S B2920991 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1260633-57-5](/img/structure/B2920991.png)
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
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Description
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O4S and its molecular weight is 492.59. The purity is usually 95%.
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Biological Activity
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule with potential biological activities. This article aims to delve into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C26H28N4O3S
- Molecular Weight : 476.6 g/mol
- CAS Number : 1261009-20-4
Structural Features
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity. The presence of a thioether linkage and dimethoxyphenyl group suggests potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds with pyrrolo[3,2-d]pyrimidine scaffolds exhibit notable anticancer properties. For instance, studies have shown that derivatives of this scaffold can selectively target folate receptors (FRs) and proton-coupled folate transporters (PCFT), leading to effective inhibition of tumor cell proliferation. A related study demonstrated that a compound structurally similar to our target showed an IC50 value of 1.7 nM against KB human tumor cells expressing FRα and PCFT .
Inhibition of Enzymatic Activity
The compound may also inhibit key enzymes involved in nucleotide biosynthesis. Specifically, it has been suggested that pyrrolo[3,2-d]pyrimidines can act as inhibitors of the enzyme GARFTase (Glycinamide Ribonucleotide Formyltransferase), which plays a crucial role in the de novo purine synthesis pathway. This inhibition could lead to reduced proliferation of rapidly dividing cells, such as cancer cells .
Case Studies
- Case Study on Antifolate Activity : A study involving a series of pyrrolo[3,2-d]pyrimidine derivatives found that specific modifications increased their selectivity and potency against cancer cells. The most active analogs demonstrated significant efficacy in preclinical models, suggesting the potential for further development as anticancer agents .
- In Vivo Efficacy : Another investigation into the pharmacokinetics and efficacy of pyrrolo[3,2-d]pyrimidine derivatives in animal models showed promising results in treating inflammatory conditions and cancers . The compounds were well-tolerated and displayed significant therapeutic effects.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Compound Variant | Modifications | Biological Effect |
---|---|---|
Compound 1 | 3-carbon bridge | IC50 = 1.7 nM |
Compound 2 | 4-carbon bridge | Improved selectivity |
Compound 3 | Thienoyl substitution | Enhanced FR-targeted activity |
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-4-5-13-30-25(32)24-23(19(15-27-24)17-9-7-6-8-10-17)29-26(30)35-16-22(31)28-20-12-11-18(33-2)14-21(20)34-3/h6-12,14-15,27H,4-5,13,16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRQOQDMHHXZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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